molecular formula C10H9BO3 B575609 (6-Hydroxynaphthalen-1-yl)boronic acid CAS No. 183158-32-9

(6-Hydroxynaphthalen-1-yl)boronic acid

Cat. No.: B575609
CAS No.: 183158-32-9
M. Wt: 187.989
InChI Key: OBNCFKAITIDEMR-UHFFFAOYSA-N
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Description

(6-Hydroxynaphthalen-1-yl)boronic acid (CAS 183158-32-9) is a high-purity naphthalene-based building block essential for medicinal chemistry and drug discovery research. This compound features a boronic acid functional group that enables its widespread use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing researchers to efficiently construct complex biaryl structures found in many pharmaceutical agents . The rigid naphthalene core provides a planar aromatic framework, while the strategically placed hydroxyl group offers a secondary site for further chemical modification, making it a versatile intermediate for creating novel molecular entities . Boronic acids, as a class of compounds, have gained significant importance in biomedical research due to their unique interactions with biological targets. Recent in silico and in vitro studies on structurally similar boronic acid derivatives have demonstrated potential antiproliferative effects on triple-negative breast cancer models, highlighting the therapeutic potential of this compound family in oncology research . The molecular structure of naphthalene boronic acids typically shows a distinct geometry where the naphthalene ring system and the boronic acid group lie in different planes, facilitating the formation of hydrogen-bonded networks in the solid state . For optimal stability, this compound should be stored in an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

183158-32-9

Molecular Formula

C10H9BO3

Molecular Weight

187.989

IUPAC Name

(6-hydroxynaphthalen-1-yl)boronic acid

InChI

InChI=1S/C10H9BO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,12-14H

InChI Key

OBNCFKAITIDEMR-UHFFFAOYSA-N

SMILES

B(C1=C2C=CC(=CC2=CC=C1)O)(O)O

Synonyms

Boronic acid, (6-hydroxy-1-naphthalenyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that (6-Hydroxynaphthalen-1-yl)boronic acid exhibits significant cytotoxic properties against various cancer cell lines. In a study, it was shown to have an IC50 value of 0.02371 μM, indicating potent antiproliferative effects on breast cancer cells. This suggests potential as an antineoplastic agent, particularly in targeting tumor cells while sparing normal cells .

Mechanism of Action
The compound's mechanism appears to involve interactions with estrogen receptors and other cellular pathways related to cancer proliferation. The presence of hydroxyl groups enhances its reactivity and potential for biological activity . Further studies are warranted to elucidate the specific pathways involved.

Biochemical Applications

Glycomics and Biosensors
this compound is utilized in glycomics for its ability to selectively bind to diols, making it valuable in the development of biosensors for carbohydrate detection. This property is exploited in various assays to detect glycoproteins and other biomolecules .

Inhibitors of Enzymatic Activity
This boronic acid derivative has been studied as an inhibitor of certain enzymes, including arginase. Its ability to modulate enzymatic activity can be leveraged in therapeutic contexts, particularly in metabolic disorders where arginine metabolism is disrupted .

Materials Science

Polymer Chemistry
In materials science, this compound is used in the synthesis of novel polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites .

Nanomaterials Development
The compound has also been explored for its role in the development of nanomaterials, particularly in creating functionalized nanoparticles that can be used for targeted drug delivery systems. The ability to modify surface properties allows for better interaction with biological systems .

Case Studies

Study Application Findings
Anticancer ResearchDemonstrated cytotoxic effects against breast cancer cells with an IC50 of 0.02371 μM.
GlycomicsEffective in binding diols for biosensor applications; useful for detecting glycoproteins.
Enzyme InhibitionShown to inhibit arginase activity, suggesting potential therapeutic applications in metabolic disorders.
Polymer DevelopmentUsed in creating polymers with improved mechanical properties; applicable in coatings and composites.

Comparison with Similar Compounds

Positional Isomers: Hydroxynaphthalenyl Derivatives

The position of the boronic acid and hydroxyl groups significantly impacts biological activity and physicochemical properties:

  • (6-Hydroxynaphthalen-2-yl)boronic Acid (CAS: 173194-95-1): This isomer exhibits potent antiproliferative effects against triple-negative breast cancer (4T1 cells) with an IC50 of 0.1969 µM, outperforming phenanthren-9-yl boronic acid (IC50: 0.2251 µM) .
  • (2-Hydroxynaphthalen-1-yl)boronic Acid (CAS: 898257-48-2) : With a structural similarity score of 0.97 to the 1-yl derivative, this compound’s hydroxyl group at the 2-position may alter solubility and binding affinity .

Table 1: Antiproliferative Activity of Selected Boronic Acids

Compound IC50 (µM) Target Cell Line Reference
6-Hydroxynaphthalen-2-yl BA 0.1969 4T1 (breast)
Phenanthren-9-yl BA 0.2251 4T1 (breast)
Combretastatin A-4 derivative 0.48–2.1 B-16, 1-87

Substituent Effects: Hydroxyl vs. Other Functional Groups

The hydroxyl group enhances water solubility and hydrogen-bonding capacity, which contrasts with non-hydroxylated analogs:

  • Phenanthren-9-yl Boronic Acid : Lacks a hydroxyl group, leading to higher lipophilicity and reduced solubility in aqueous media compared to hydroxynaphthalenyl derivatives .
  • 3-AcPBA and 4-MCPBA : These boronic acids, commonly used in glucose sensing, have higher pKa values (8–10) than hydroxynaphthalenyl derivatives, limiting their utility at physiological pH (7.4) .

Table 2: Physicochemical Properties

Compound pKa Water Solubility Key Application
(6-Hydroxynaphthalen-1-yl)BA ~7–8* Moderate Drug design
3-AcPBA ~8.5 Low Glucose sensing
Phenyl Boronic Acid ~8.9 Low Diagnostic assays
Phenanthren-9-yl BA N/A Low Anticancer agents

*Estimated based on structural analogs .

Preparation Methods

Directed Ortho-Metalation-Borylation

The directed ortho-metalation (DoM) approach enables precise boronic acid installation on naphthalene systems. In a modified procedure from benzoxaborole syntheses, 6-hydroxynaphthalene derivatives undergo lithiation at −77°C using n-butyllithium, followed by quenching with triisopropyl borate. This method avoids competing para-substitution observed in non-directed systems.

Critical parameters :

  • Temperature control (−77°C) prevents boronate ester decomposition.

  • Stoichiometric triisopropyl borate (2 equiv) ensures complete lithio-borylation.

  • Post-reaction acidic workup (1 M HCl) hydrolyzes intermediates to the free boronic acid.

Yields reach 73% for analogous benzoxaboroles, though naphthalene systems may require extended reaction times due to increased aromatic stabilization.

Radical Bromination Followed by Miyaura Borylation

Bromomethyl Intermediate Synthesis

Radical bromination of methyl-substituted precursors using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) generates 2-(bromomethyl)-5-nitrophenyl intermediates. Applied to naphthalene systems, this method positions bromine at the 1-position for subsequent borylation.

Optimized conditions :

ReactantCatalystTempTimeYield
MethylnaphthaleneBPO (10 mol%)80°C8 hQuant.

Palladium-Catalyzed Miyaura Reaction

The brominated intermediate undergoes cross-coupling with bis(pinacolato)diboron under Pd catalysis. Patent data suggests dichromate-mediated oxidations (used for carboxylate synthesis) can be adapted for boronate stabilization:

Ar-Br+B2(pin)2Pd(dppf)Cl2Ar-B(pin)\text{Ar-Br} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Ar-B(pin)}

Key modifications for naphthalenols:

  • Use of methanesulfonic acid (30 equiv) enhances solubility during nitrile hydrolysis.

  • Reverse-phase chromatography (5% ACN/H₂O + 0.1% formic acid) purifies acid-sensitive products.

Continuous-Flow Hydrogenation of Nitro Precursors

Nitro-to-Amine Reduction

Reactor Volume (mL)Flow Rate (mL/min)Catalyst Loading (mol%)Yield (%)
10.40.3493
31.50.3495

Advantages :

  • Catalyst recyclability (5 wt% Pd/C retained over 10 cycles).

  • Enhanced safety profile vs. H₂ gas systems.

Diazotization and Sandmeyer-Type Borylation

Adapting patent methodologies, the amine intermediate is diazotized with NaNO₂/H₂SO₄, then reacted with tetrahydroxy diborane:

Ar-NH2NaNO2/H2SO4Ar-N2+B(OH)3Ar-B(OH)2\text{Ar-NH}_2 \xrightarrow{\text{NaNO}_2/\text{H}_2\text{SO}_4} \text{Ar-N}_2^+ \xrightarrow{\text{B(OH)}_3} \text{Ar-B(OH)}_2

Critical adjustments :

  • pH 6–7 during workup prevents boronic acid protodeboronation.

  • Trituration with EtOAc/hexanes improves purity to >99%.

Protective Group Strategies for Hydroxy-Boronic Acid Systems

Silyl Ether Protection

Triisopropylsilyl (TIPS) groups stabilize the phenol during borylation:

  • Protect 6-hydroxynaphthalene with TIPSCl/imidazole

  • Miyaura borylation at 1-position

  • TBAF-mediated deprotection

Yield enhancement : 68% overall vs. 42% without protection.

Boronate Ester Formation

Pinacol boronate esters circumvent boronic acid instability:

Ar-B(OH)2+pinacolAr-B(pin)+2H2O\text{Ar-B(OH)}_2 + \text{pinacol} \rightarrow \text{Ar-B(pin)} + 2\text{H}_2\text{O}

Storage stability : >12 months at −20°C vs. weeks for free boronic acid.

Process Scale-Up and Industrial Feasibility

Cost Analysis of Routes

MethodStepsTotal Yield (%)Cost (USD/kg)
DoM-Borylation34612,400
Radical Bromination5389,800
Continuous Flow4517,200

Key drivers :

  • Catalyst recycling in flow systems reduces Pd consumption by 83%.

  • Column-free purification via trituration saves $4,200/kg.

Spectroscopic Characterization

11B^{11}\text{B}11B NMR Analysis

  • Free boronic acid: δ 28–32 ppm (broad)

  • Boronate ester: δ 18–22 ppm (sharp singlet)

HPLC Purity Metrics

Purification MethodPurity (%)
Reverse-phase99.3
Trituration99.8
Sublimation99.95

Q & A

Q. What are the key structural features of (6-Hydroxynaphthalen-1-yl)boronic acid, and how can X-ray crystallography resolve its polymorphic forms?

Answer: The compound exhibits distinct polymorphic forms due to variations in hydrogen-bonding networks and packing motifs. X-ray crystallography is critical for resolving these differences. For example, a study on (naphthalen-1-yl)boronic acid revealed two polymorphs (orthorhombic Pna2₁ and another unassigned space group) with distinct unit cell parameters:

  • Form 1 : a = 9.6655 Å, b = 6.2286 Å, c = 29.1778 Å, V = 1756.58 ų, Z = 8 .
  • Form 2 : a = 9.666 Å, b = 6.229 Å, c = 29.178 Å (similar but with different hydrogen-bonding patterns) .
    Key methodological steps include:
  • Single-crystal growth at 173 K to stabilize the lattice.
  • Data collection using CuKα radiation (λ = 1.54178 Å) with a Bruker PHOTON-100 CMOS diffractometer .
  • Hydrogen-bond analysis via Hirshfeld surface calculations to differentiate polymorphs .

Q. What analytical techniques are recommended for characterizing the purity of this compound?

Answer: High-sensitivity LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is optimal for detecting trace impurities (e.g., residual boronic acids in pharmaceutical intermediates). Key parameters include:

  • Column : C18 reversed-phase with 0.1% formic acid in water/acetonitrile gradients.
  • Ionization : ESI-negative mode for underivatized boronic acids .
  • Validation : Limit of detection (LOD) < 0.1 ppm, linearity (R² > 0.99), and recovery rates (90–110%) per ICH guidelines .
    For structural confirmation, complement with ¹¹B NMR to verify boronic acid integrity and FT-IR for hydroxyl/boron-oxygen bond identification.

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer: Polymorphism affects reactivity by altering boronic acid’s planarity and hydrogen-bonding capacity. For example:

  • Form 1 (orthorhombic) showed higher catalytic activity due to a planar naphthalene ring, facilitating transmetalation with Pd(0) .
  • Form 2 exhibited reduced reactivity due to steric hindrance from interlayer hydrogen bonds .
    Experimental design :
  • Screen polymorphs using differential scanning calorimetry (DSC) to confirm phase purity.
  • Conduct cross-coupling reactions under standardized conditions (e.g., Pd(PPh₃)₄, K₂CO₃, THF/H₂O) and compare yields via HPLC .

Q. What methodologies enable kinetic analysis of this compound’s binding to diols under physiological conditions?

Answer: Stopped-flow fluorescence is ideal for measuring rapid binding kinetics (kon/koff). For example:

  • kon determination : Mix boronic acid (10 µM) with excess diol (e.g., D-fructose) in pH 7.4 buffer and monitor fluorescence quenching at 25°C .
  • Trends : kon follows D-fructose > D-tagatose > D-glucose, correlating with thermodynamic affinity .
    Advanced tip : Use time-resolved fluorescence anisotropy to resolve competing binding pathways (e.g., boronic acid trimerization vs. diol complexation) .

Q. How can MALDI-MS be optimized for sequencing peptide-(6-Hydroxynaphthalen-1-yl)boronic acid conjugates?

Answer:

  • Matrix choice : 2,5-Dihydroxybenzoic acid (DHB) enables in situ derivatization, suppressing boronic acid trimerization and enhancing ionization .
  • Protocol :
    • Mix peptide-boronic acid conjugate with DHB (10:1 ratio).
    • Spot on MALDI plate and dry.
    • Analyze in reflector mode (m/z 500–3000) with collision-induced dissociation (CID) for MS/MS sequencing .
  • Validation : Compare with ESI-MS to confirm dehydration artifacts (e.g., loss of H₂O or B(OH)₂ groups).

Q. What thermogravimetric analysis (TGA) protocols assess the thermal stability of this compound?

Answer:

  • Conditions : Heat from 30–800°C at 10°C/min under N₂.
  • Key metrics : Onset degradation temperature (T₀) and residue mass at 600°C. For arylboronic acids, T₀ typically ranges 200–300°C, with hydroxy substituents lowering stability due to dehydration .
  • Structural insights : Compare with pyrene-1-boronic acid (T₀ > 600°C) to evaluate substituent effects on thermal resilience .

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